molecular formula C6H6Br2S B1354548 2,4-Dibromo-3,5-dimethylthiophene CAS No. 63862-00-0

2,4-Dibromo-3,5-dimethylthiophene

Cat. No.: B1354548
CAS No.: 63862-00-0
M. Wt: 269.99 g/mol
InChI Key: RPCAOQRHVBMFNW-UHFFFAOYSA-N
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Description

2,4-Dibromo-3,5-dimethylthiophene is an organic compound with the chemical formula C8H8Br2S. It is a white to pale yellow crystalline powder with a strong odor. This compound is part of the thiophene family, which is characterized by a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dibromo-3,5-dimethylthiophene can be synthesized through the bromination of 3,5-dimethylthiophene. The process involves dissolving 3,5-dimethylthiophene in an organic solvent such as dioxane, followed by the gradual addition of bromine. The reaction is carried out at room temperature with continuous stirring for about 18 hours. The reaction mixture is then poured into ice water and extracted with ether. The organic layers are washed with sodium carbonate and sodium chloride solutions, dried, and evaporated to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, bromine addition rate, and solvent choice are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-3,5-dimethylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce extended thiophene oligomers or polymers.

Mechanism of Action

The mechanism of action of 2,4-dibromo-3,5-dimethylthiophene involves its interaction with molecular targets through its bromine atoms and thiophene ring. The bromine atoms can participate in halogen bonding, while the thiophene ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dibromo-3,4-dimethylthiophene
  • 3,5-Dibromo-2-methylthiophene
  • 2,5-Dibromo-3-dodecylthiophene

Uniqueness

2,4-Dibromo-3,5-dimethylthiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity compared to other dibromo thiophene derivatives. This makes it particularly useful in applications requiring precise control over electronic characteristics, such as in organic electronics and materials science .

Properties

IUPAC Name

2,4-dibromo-3,5-dimethylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2S/c1-3-5(7)4(2)9-6(3)8/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCAOQRHVBMFNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1Br)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80980497
Record name 2,4-Dibromo-3,5-dimethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80980497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63862-00-0
Record name 2,4-Dibromo-3,5-dimethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80980497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,4,5-tribromo-3-methylthiophene (50.2 g, 0.15 mol; Gronowitz, S.; Moses, P. Hakansson Arkiv. f. Kemi. 1960, 14, 267) in 400 mL of diethyl ether was cooled to -78° C., and a solution of nBuLi (100 mL, 1.6M) was added dropwise. The starting material precipitated out of solution, but when n-BuLi added, the reaction mixture became stirrable again. When the addition was complete, the reaction mixture was stirred for 20 min, and then a solution of dimethyl sulfate (75.7 g, 0.600 mol) in 200 mL of diethyl ether which was cooled to -50° C. was added by cannulation. When addition was complete, the reaction mixture was allowed to warm to ambient temperature and was stirred overnight. The reaction was quenched with 100 mL of 6N NaOH solution and stirred for 2h. The mixture was transferred to a separatory funnel, and the aqueous layer was separated and extracted with additional ether. The organic layers were combined, washed with water and brine and dried (MgSO4). The suspension was filtered and concentrated to give an oil. Vacuum distillation provided 22.1 g (55%) of 2,4-dibromo-3,5-dimethylthiophene, A8, b.p. 71°-72° C. @ 0.4 mmHg. The 1H NMR in CDCl3 supported the assigned structure. ##STR58##
Quantity
50.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
75.7 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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